1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,2,2-trifluoroethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,2,2-trifluoroethyl)piperazine is a complex organic compound featuring a 1,2,4-oxadiazole ring and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,2,2-trifluoroethyl)piperazine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the 1,2,4-oxadiazole core without the need for protective groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxides, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,2,2-trifluoroethyl)piperazine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target pathways.
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,2,2-trifluoroethyl)piperazine is unique due to its combination of the 1,2,4-oxadiazole and piperazine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C12H19F3N4O |
---|---|
Molecular Weight |
292.30 g/mol |
IUPAC Name |
3-propan-2-yl-5-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H19F3N4O/c1-9(2)11-16-10(20-17-11)7-18-3-5-19(6-4-18)8-12(13,14)15/h9H,3-8H2,1-2H3 |
InChI Key |
WPKRFWIWSPYIGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCN(CC2)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.